molecular formula C23H22N2O4S B3622436 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxy-N-phenylbenzamide

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxy-N-phenylbenzamide

Cat. No.: B3622436
M. Wt: 422.5 g/mol
InChI Key: LAWSJVNBWQAVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxy-N-phenylbenzamide” is a complex organic compound. It contains an isoquinoline group, which is a heterocyclic aromatic organic compound. It also has a sulfonyl group (-SO2-), a methoxy group (-OCH3), and a phenyl group (C6H5). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Isoquinoline derivatives can be synthesized using various methods, including the Pictet-Spengler reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (isoquinoline and phenyl groups) would contribute to the compound’s stability. The sulfonyl group might make the molecule polar, affecting its solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the methoxy group might undergo reactions typical of ethers, while the amide group could participate in reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a drug, it might interact with specific proteins or enzymes in the body. The isoquinoline group is present in many biologically active compounds .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented. Always use appropriate personal protective equipment when handling chemicals .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For instance, if it shows biological activity, it could be studied further for potential medicinal uses .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-21-12-11-18(23(26)24-20-9-3-2-4-10-20)15-22(21)30(27,28)25-14-13-17-7-5-6-8-19(17)16-25/h2-12,15H,13-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWSJVNBWQAVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxy-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.